molecular formula C18H16N2O3 B15095268 3-((8-Methoxy-6-methylquinolin-4-yl)amino)benzoic acid

3-((8-Methoxy-6-methylquinolin-4-yl)amino)benzoic acid

Cat. No.: B15095268
M. Wt: 308.3 g/mol
InChI Key: OREWMOZBEPPWAP-UHFFFAOYSA-N
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Description

3-((8-Methoxy-6-methylquinolin-4-yl)amino)benzoic acid is a chemical compound with the molecular formula C18H16N2O3 and a molecular weight of 308.33 g/mol . This compound is known for its unique structure, which combines a quinoline moiety with a benzoic acid group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((8-Methoxy-6-methylquinolin-4-yl)amino)benzoic acid typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the reaction of 8-methoxy-6-methylquinoline with an appropriate amine under controlled conditions to form the intermediate product. This intermediate is then reacted with benzoic acid or its derivatives to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-((8-Methoxy-6-methylquinolin-4-yl)amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to its corresponding dihydroquinoline form.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline nitrogen or the benzoic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted benzoic acid compounds .

Scientific Research Applications

3-((8-Methoxy-6-methylquinolin-4-yl)amino)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((8-Methoxy-6-methylquinolin-4-yl)amino)benzoic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((8-Methoxy-6-methylquinolin-4-yl)amino)benzoic acid is unique due to its combined quinoline and benzoic acid structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research applications.

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

3-[(8-methoxy-6-methylquinolin-4-yl)amino]benzoic acid

InChI

InChI=1S/C18H16N2O3/c1-11-8-14-15(6-7-19-17(14)16(9-11)23-2)20-13-5-3-4-12(10-13)18(21)22/h3-10H,1-2H3,(H,19,20)(H,21,22)

InChI Key

OREWMOZBEPPWAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CN=C2C(=C1)OC)NC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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